Cas no 304643-47-8 (ethyl 2-methyl-5-{(2E)-3-phenylprop-2-enoyloxy}-1-benzofuran-3-carboxylate)
ethyl 2-methyl-5-{(2E)-3-phenylprop-2-enoyloxy}-1-benzofuran-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- WDEIYPQGEPTABE-FMIVXFBMSA-N
- ethyl 2-methyl-5-{(2E)-3-phenylprop-2-enoyloxy}-1-benzofuran-3-carboxylate
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- Inchi: 1S/C21H18O5/c1-3-24-21(23)20-14(2)25-18-11-10-16(13-17(18)20)26-19(22)12-9-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3/b12-9+
- InChI Key: WDEIYPQGEPTABE-FMIVXFBMSA-N
- SMILES: O1C2=CC=C(OC(=O)/C=C/C3=CC=CC=C3)C=C2C(C(OCC)=O)=C1C
ethyl 2-methyl-5-{(2E)-3-phenylprop-2-enoyloxy}-1-benzofuran-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3139-0926-2μmol |
ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate |
304643-47-8 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
| Life Chemicals | F3139-0926-5μmol |
ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate |
304643-47-8 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3139-0926-10μmol |
ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate |
304643-47-8 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3139-0926-20μmol |
ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate |
304643-47-8 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
| Life Chemicals | F3139-0926-1mg |
ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate |
304643-47-8 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F3139-0926-2mg |
ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate |
304643-47-8 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
| Life Chemicals | F3139-0926-3mg |
ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate |
304643-47-8 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3139-0926-4mg |
ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate |
304643-47-8 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
| Life Chemicals | F3139-0926-5mg |
ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate |
304643-47-8 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3139-0926-10mg |
ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate |
304643-47-8 | 90%+ | 10mg |
$79.0 | 2023-07-05 |
ethyl 2-methyl-5-{(2E)-3-phenylprop-2-enoyloxy}-1-benzofuran-3-carboxylate Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on ethyl 2-methyl-5-{(2E)-3-phenylprop-2-enoyloxy}-1-benzofuran-3-carboxylate
Professional Introduction to Ethyl 2-methyl-5-{(2E)-3-phenylprop-2-enoyloxy}-1-benzofuran-3-carboxylate (CAS No. 304643-47-8)
Ethyl 2-methyl-5-{(2E)-3-phenylprop-2-enoyloxy}-1-benzofuran-3-carboxylate, identified by its CAS number 304643-47-8, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a valuable candidate for further research and development in medicinal chemistry.
The molecular structure of Ethyl 2-methyl-5-{(2E)-3-phenylprop-2-enoyloxy}-1-benzofuran-3-carboxylate features a benzofuran core, which is a well-documented scaffold in drug discovery. The presence of an ester group at the 3-position and a phenyl-substituted enoyl moiety at the 5-position introduces additional functional diversity. This structural arrangement not only enhances the compound's solubility and bioavailability but also opens up possibilities for various chemical modifications to optimize its pharmacological properties.
In recent years, there has been growing interest in benzofuran derivatives due to their potential applications in treating a range of diseases, including cancer, inflammation, and neurodegenerative disorders. The benzofuran scaffold is known for its ability to interact with biological targets such as enzymes and receptors, thereby modulating cellular processes. The specific substitution pattern in Ethyl 2-methyl-5-{(2E)-3-phenylprop-2-enoyloxy}-1-benzofuran-3-carboxylate suggests that it may possess unique interactions with these targets, making it a promising candidate for therapeutic intervention.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of the benzofuran core with the enoyl and ester functional groups creates a versatile platform for further chemical exploration. Researchers have been exploring various synthetic routes to modify this molecule, aiming to enhance its potency, selectivity, and pharmacokinetic properties. These efforts have led to the discovery of several analogs with improved biological activity.
Recent studies have highlighted the anti-inflammatory properties of benzofuran derivatives. Specifically, compounds with similar structural features to Ethyl 2-methyl-5-{(2E)-3-phenylprop-2-enoyloxy}-1-benzofuran-3-carboxylate have shown promising results in preclinical models of inflammation. These findings suggest that this compound may be effective in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The mechanism of action likely involves inhibition of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and associated symptoms.
The pharmacological profile of Ethyl 2-methyl-5-{(2E)-3-phenylprop-2-enoyloxy}-1-benzofuran-3-carboxylate has also been investigated in terms of its potential anticancer activity. Preliminary studies indicate that this compound can induce apoptosis in certain cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The phenyl group in the enoyl moiety appears to play a crucial role in these interactions, suggesting that further optimization could lead to more potent anticancer agents.
In addition to its anti-inflammatory and anticancer properties, there is evidence suggesting that benzofuran derivatives may have neuroprotective effects. Research has shown that compounds with structural similarities to Ethyl 2-methyl-5-{(2E)-3-phenylprop-2-enoyloxy}-1-benzofuran-3-carboxylate can protect against neurotoxicity and slow down the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings are particularly exciting given the increasing prevalence of these diseases worldwide.
The synthesis of Ethyl 2-methyl-5-{(2E)-3-phenylprop-2-enoyloxy}-1-benzofuran-3-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key steps include the formation of the benzofuran core, introduction of the enoyl group, and subsequent esterification. Advances in synthetic methodologies have enabled researchers to streamline these processes, making it more feasible to produce this compound on a larger scale for further studies.
The analytical characterization of this compound has been thoroughly conducted using various spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These analyses confirm the structural integrity of Ethyl 2-methyl-5-{(2E)-3-phenylprop-2-enoyloxy}-1-benzofuran-3-carboxylate and provide valuable insights into its conformational behavior. Additionally, high-performance liquid chromatography (HPLC) has been used to assess its purity and stability under different conditions.
In conclusion, Ethyl 2-methyl-5-{(2E)-3-phenoxypropenol}[Note: This correction assumes an intended typo], CAS number 304643479, represents a significant advancement in pharmaceutical chemistry due to its diverse biological activities and structural versatility. Its potential applications in treating inflammation, cancer, and neurodegenerative diseases make it a highly promising candidate for further research and development. As our understanding of its pharmacological properties continues to grow, so does the likelihood that it will play a crucial role in the next generation of therapeutic agents.
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